molecular formula C15H25NO2 B15305925 Tert-butyl 2-{8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoate

Tert-butyl 2-{8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoate

Cat. No.: B15305925
M. Wt: 251.36 g/mol
InChI Key: HXCDRBVGRNIQDM-UHFFFAOYSA-N
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Description

Tert-butyl 2-{8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoate is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-{8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Tert-butyl 2-{8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a key intermediate in the synthesis of various complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with biological targets.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Tert-butyl 2-{8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-{8-azabicyclo[321]oct-2-en-3-yl}-2-methylpropanoate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

tert-butyl 2-(8-azabicyclo[3.2.1]oct-2-en-3-yl)-2-methylpropanoate

InChI

InChI=1S/C15H25NO2/c1-14(2,3)18-13(17)15(4,5)10-8-11-6-7-12(9-10)16-11/h8,11-12,16H,6-7,9H2,1-5H3

InChI Key

HXCDRBVGRNIQDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C1=CC2CCC(C1)N2

Origin of Product

United States

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